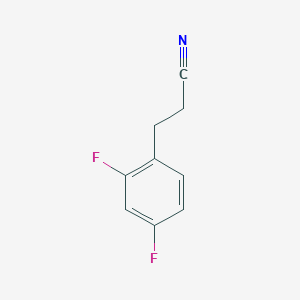
3-(2,4-Difluorophenyl)propanenitrile
カタログ番号 B138155
分子量: 167.15 g/mol
InChIキー: QYKILQGEDNVHKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05068371
Procedure details


74.0 g (0.40 mol) of 3-(2,4-difluorophenyl)propanamide are mixed with 124 g (0.87 mol) of phosphorus pentoxide, and the mixture is heated to 200° C. in an oil bath in a flask fitted with falling condenser. The resultant liquid is distilled off by applying a vacuum of about 67 mbar. 48.5 g of a colourless oil, which is subjected to fractional distillation at 120°-124° C. in vacuo (19 mbar), are obtained. 46.5 g (70% of theory) of the expected product are obtained.
Name
3-(2,4-difluorophenyl)propanamide
Quantity
74 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]([NH2:13])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]#[N:13]
|
Inputs


Step One
|
Name
|
3-(2,4-difluorophenyl)propanamide
|
|
Quantity
|
74 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)CCC(=O)N
|
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resultant liquid is distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
48.5 g of a colourless oil, which is subjected to fractional distillation at 120°-124° C. in vacuo (19 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)CCC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
